Copper(II) Complex Formation Constants: Phe-Met vs. Met-Phe and Gly-Gly Sequence-Dependent Stability Quantification
In a direct head-to-head potentiometric comparison of L,L-dipeptides containing weakly coordinating side chains, Phe-Met and its sequence isomer Met-Phe exhibit measurably distinct copper(II) complex formation constants for the [CuH–1A] species [1]. The study further establishes that the presence of a C-terminal Phe residue confers a stabilizing enthalpy of –9.5 kJ mol⁻¹ attributable to metal-aromatic ring interaction, an effect absent in N-terminal Phe-containing dipeptides such as Met-Phe [1]. Additionally, Phe-Met-containing complexes show increased stability relative to the reference dipeptide glycylglycine due to hydrophobic interactions between non-coordinating side chains [1].
| Evidence Dimension | Copper(II) complex stability (log K formation constant for [CuH–1A] species) |
|---|---|
| Target Compound Data | Increased stability relative to Gly-Gly; C-terminal Phe stabilization enthalpy –9.5 kJ mol⁻¹ |
| Comparator Or Baseline | Met-Phe (sequence isomer); Gly-Gly (reference dipeptide) |
| Quantified Difference | ΔΔH = –9.5 kJ mol⁻¹ for C-terminal Phe aromatic ring-metal interaction; stability enhancement over Gly-Gly (exact log K values not tabulated in abstract) |
| Conditions | Aqueous solution, potentiometric titration, 25 °C |
Why This Matters
Procurement of the correct Phe-Met sequence, as opposed to Met-Phe, is essential for experiments investigating metal-dipeptide coordination because sequence orientation materially alters complex stability and metal-aromatic interaction energetics.
- [1] Xiao L, et al. Potentiometric, calorimetric and spectroscopic study of complexation between copper(II), nickel(II), and cobalt(II) and L,L-dipeptides containing weakly or non-co-ordinating side chains. J Chem Soc Dalton Trans. 1990;(4):1137-1144. View Source
